molecular formula C5H7FO3 B1604943 Acetic acid, fluoroacetylmethyl ester CAS No. 62522-71-8

Acetic acid, fluoroacetylmethyl ester

Cat. No.: B1604943
CAS No.: 62522-71-8
M. Wt: 134.11 g/mol
InChI Key: YKCRRYAIRGEYPO-UHFFFAOYSA-N
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Description

Acetic acid, fluoroacetylmethyl ester (methyl fluoroacetate, C₃H₅FO₂), is a fluorinated ester with the CAS registry number 453-18-9 . It is structurally characterized by a methyl ester group attached to a fluoroacetic acid backbone. This compound is notable for its high toxicity, a common trait among fluoroacetate derivatives, due to the fluorine atom’s electronegativity and its interference with cellular metabolism (e.g., inhibition of the citric acid cycle) . Methyl fluoroacetate is primarily utilized as a pharmaceutical intermediate, though its handling requires stringent safety protocols owing to its hazardous nature .

Properties

IUPAC Name

(3-fluoro-2-oxopropyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FO3/c1-4(7)9-3-5(8)2-6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCRRYAIRGEYPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60978115
Record name 3-Fluoro-2-oxopropyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60978115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62522-71-8
Record name Acetic acid, fluoroacetylmethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062522718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Fluoro-2-oxopropyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60978115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetic acid, fluoroacetylmethyl ester can be synthesized through esterification, a reaction between acetic acid and fluoroacetylmethyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants into the ester product .

Industrial Production Methods: On an industrial scale, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with the acid catalyst. The ester product is then separated from the reaction mixture through distillation .

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed:

    Hydrolysis: Acetic acid and fluoroacetylmethyl alcohol.

    Reduction: Fluoroacetylmethyl alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Fluoroacetylmethyl esters are valuable intermediates in organic synthesis. They are used in the preparation of various biologically active compounds, particularly in the pharmaceutical industry. The presence of fluorine in these esters often enhances the biological activity of the resulting compounds.

  • Pharmaceutical Applications : Fluorinated compounds have been shown to exhibit improved metabolic stability and bioavailability. For instance, fluoroacetylmethyl esters can be utilized in synthesizing anti-cancer agents and other therapeutics. The incorporation of fluorine can significantly alter the pharmacokinetics of drugs, making them more effective against certain diseases.

Agrochemical Development

Fluoroacetylmethyl esters play a role in the development of agrochemicals, particularly herbicides and insecticides. The fluorine atom enhances the lipophilicity of these compounds, improving their ability to penetrate plant membranes and increasing their efficacy.

  • Herbicide Formulations : Research indicates that fluoroacetylmethyl esters can be used to create more effective herbicides that are less toxic to non-target species while maintaining high efficacy against weeds.

Material Science

In materials science, fluoroacetylmethyl esters are explored for their potential use in polymer synthesis and as additives in coatings and adhesives.

  • Polymer Production : The unique properties of these esters allow for the development of polymers with enhanced thermal stability and chemical resistance. This makes them suitable for applications in high-performance coatings and sealants.

Case Study 1: Pharmaceutical Synthesis

A study conducted by researchers at a leading pharmaceutical company demonstrated the use of fluoroacetylmethyl esters in synthesizing a new class of anti-cancer drugs. The researchers found that compounds synthesized from these esters exhibited significantly higher potency against cancer cell lines compared to their non-fluorinated counterparts.

Case Study 2: Agrochemical Efficacy

In an agricultural study, fluoroacetylmethyl esters were tested as part of a new herbicide formulation. The results indicated a 30% increase in weed control efficiency compared to traditional formulations, with reduced phytotoxicity to crops.

Data Tables

Application AreaSpecific UseBenefits
PharmaceuticalsDrug synthesisEnhanced bioavailability
AgrochemicalsHerbicide formulationsIncreased efficacy with reduced toxicity
Material SciencePolymer productionImproved thermal stability

Mechanism of Action

The mechanism of action of acetic acid, fluoroacetylmethyl ester involves its interaction with specific molecular targets, primarily enzymes that catalyze ester hydrolysis. The ester bond is cleaved by these enzymes, releasing acetic acid and fluoroacetylmethyl alcohol, which can then participate in further biochemical reactions .

Comparison with Similar Compounds

Table 1: Key Molecular Data of Selected Acetate Esters

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
Acetic acid, fluoroacetylmethyl ester C₃H₅FO₂ 106.10 453-18-9 Methyl ester, fluorine substituent
Acetic acid, fluoro-, ethyl ester C₄H₇FO₂ 106.10 459-72-3 Ethyl ester, fluorine substituent
Acetic acid, phenylmethyl ester C₉H₁₀O₂ 150.17 140-11-4 Benzyl ester, aromatic phenyl group
Acetic acid, 2-hydroxyethyl ester C₄H₈O₃ 104.10 542-59-6 Hydroxyethyl group, polar moiety
Phenyl ethyl acetate C₁₀H₁₂O₂ 164.20 103-45-7 Phenethyl group, aromatic character

Key Observations:

  • Fluorinated Esters (Methyl and Ethyl Fluoroacetate): Both share a fluorine atom, contributing to high polarity and reactivity. Their molecular weights are identical (106.10 g/mol), but the ethyl group in ethyl fluoroacetate increases hydrophobicity slightly compared to the methyl variant .
  • Aromatic Esters (Benzyl and Phenethyl Acetate): The phenyl groups enhance stability and impart aromaticity, making these esters suitable for fragrances and flavoring agents .
  • Polar Esters (2-Hydroxyethyl Acetate): The hydroxyl group introduces hydrogen bonding, increasing water solubility compared to non-polar analogs .

Table 2: Toxicity Profiles of Selected Esters

Compound Toxicity Class Key Hazards Safety Protocols
Methyl fluoroacetate Highly toxic Neurotoxicity, metabolic inhibition Use in fume hoods; PPE mandatory
Ethyl fluoroacetate Highly toxic Similar to methyl derivative Equivalent stringent measures
Benzyl acetate Low toxicity Mild irritant (eyes/skin) Standard lab handling
2-Hydroxyethyl acetate Moderate toxicity Respiratory and dermal irritation Ventilation; gloves required

Fluorinated Esters: Both methyl and ethyl fluoroacetate are classified as highly toxic (oral LD₅₀ < 10 mg/kg in rodents) due to their inhibition of aconitase in the citric acid cycle, leading to cellular energy depletion . Regulatory agencies restrict their use outside controlled environments. Non-Fluorinated Esters: Benzyl acetate and phenethyl acetate exhibit low acute toxicity, with GRAS (Generally Recognized As Safe) status for food and cosmetic applications .

Physicochemical Properties

  • Volatility: Fluorinated esters have lower boiling points compared to aromatic esters (e.g., benzyl acetate’s boiling point ~212°C vs. methyl fluoroacetate’s estimated ~120°C) due to reduced molecular weight and weaker intermolecular forces .
  • Solubility: The hydroxyethyl ester’s polarity grants it miscibility in water, whereas fluorinated and aromatic esters are more soluble in organic solvents .

Biological Activity

Acetic acid, fluoroacetylmethyl ester (C5H7FO3), is a compound that has garnered interest in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

This compound is characterized by its ester functional group, which can influence its reactivity and biological interactions. The presence of a fluorine atom may enhance its lipophilicity and alter its pharmacokinetic properties compared to non-fluorinated analogs.

1. Anticancer Activity

Research has indicated that acetic acid esters can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from acetic acid have been evaluated for their ability to induce apoptosis in cancer cells. A study involving derivatives of acetic acid showed promising results against breast cancer (MCF-7) and glioblastoma (U-87 MG) cell lines, with several compounds demonstrating significant cytotoxicity .

CompoundCell Line TestedIC50 Value (nM)
7dMCF-759.24
7fMDA-MB-23170.3
7cU-87 MG81.6

2. Neuroprotective Effects

Acetic acid derivatives have also been studied for their neuroprotective properties. In models simulating neurodegenerative diseases such as Alzheimer's and Parkinson's, certain derivatives exhibited the ability to inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining cholinergic function in the brain. For example, one study highlighted a derivative that showed comparable AChE inhibition to rivastigmine, a known AChE inhibitor .

The biological activities of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : The compound may induce apoptosis through pathways involving oxidative stress and mitochondrial dysfunction.
  • Inhibition of Enzymatic Activity : By inhibiting enzymes such as AChE, these compounds can modulate neurotransmitter levels, impacting cognitive function.
  • Modulation of Signaling Pathways : Some studies suggest that acetic acid derivatives may influence pathways related to inflammation and cell survival.

Case Study 1: Cytotoxicity Evaluation

In a controlled study, various acetic acid derivatives were screened for cytotoxicity against multiple cancer cell lines. The results indicated that specific structural modifications could enhance anticancer activity, with some compounds achieving IC50 values lower than standard chemotherapeutics .

Case Study 2: Neuroprotective Assessment

Another investigation focused on the neuroprotective effects of acetic acid derivatives in models of oxidative stress-induced neurodegeneration. The study found that certain compounds significantly reduced markers of oxidative damage and improved cell viability in neuronal cultures exposed to neurotoxic agents .

Safety and Toxicity

While exploring the biological activities of this compound is crucial to assess its safety profile. Preliminary data suggest that while some derivatives show promise in therapeutic applications, they may also exhibit toxicity at higher concentrations. Toxicological evaluations are necessary to establish safe dosage levels for potential clinical use .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Acetic acid, fluoroacetylmethyl ester
Reactant of Route 2
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Acetic acid, fluoroacetylmethyl ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.